4-Mercaptobenzoic acid

Vue d'ensemble

Description

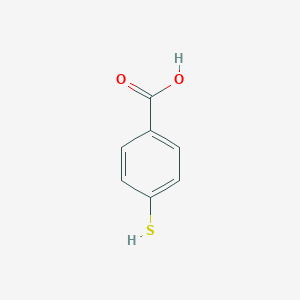

. It is characterized by the presence of both a thiol group (-SH) and a carboxylic acid group (-COOH) attached to a benzene ring. This compound is notable for its applications in various scientific fields, including chemistry, biology, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Mercaptobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzoic acid with thiourea, followed by hydrolysis to yield this compound . Another method involves the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid, which is then converted to this compound through a series of reactions involving diazotization and thiolation .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Mercaptobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products:

Oxidation: Disulfides (e.g., 4,4’-dithiobisbenzoic acid).

Reduction: Thiol derivatives.

Substitution: Various substituted benzoic acids.

Applications De Recherche Scientifique

Surface-Enhanced Raman Scattering (SERS)

Overview:

4-MBA is widely used as a SERS probe due to its strong affinity for metal surfaces, particularly gold and silver. The compound enhances the Raman signal of analytes, making it useful for detecting low concentrations of substances.

Case Study:

A study investigated the use of 4-MBA labeled gold-silver-alloy-embedded silica nanoparticles for the detection of thiram, a pesticide. The SERS intensity was optimized by varying the concentration of 4-MBA and thiram, achieving high sensitivity at concentrations as low as 1 µM. The results demonstrated that the SERS signal was significantly enhanced when using 4-MBA as an internal standard, highlighting its effectiveness in pesticide detection .

Photovoltaic Applications

Overview:

In photovoltaic technology, 4-MBA serves as a bifunctional linker molecule that enhances the performance of quantum dot (QD) solar cells. It facilitates the attachment of QDs to TiO2 films, improving charge transfer rates.

Case Study:

Research focused on a novel bifunctional linker molecule involving 4-MBA showed improved photovoltaic performance in PbS QD solar cells. The study indicated that using 4-MBA as a linker resulted in higher open-circuit voltage (V_oc) and power conversion efficiency compared to traditional linkers . This advancement suggests that 4-MBA can significantly enhance the efficiency of solar energy conversion technologies.

Drug Delivery Systems

Overview:

4-MBA has been explored in drug delivery systems due to its chemical properties that allow for functionalization and controlled release mechanisms.

Case Study:

A study developed a floating drug delivery system using hydrophobic coated buoyant cores incorporating 4-MBA. This system demonstrated sustained release characteristics for drugs like cisapride, showcasing the potential of 4-MBA in enhancing drug delivery efficacy through innovative formulation strategies .

Environmental Monitoring

Overview:

The compound is also utilized in environmental monitoring applications, particularly for detecting food contaminants and hazardous substances.

Case Study:

Research highlighted the use of 4-MBA in developing advanced analytical methods for sensing food contaminants. The study demonstrated that SERS substrates functionalized with 4-MBA could effectively detect various foodborne pathogens and contaminants at low concentrations, underscoring its role in food safety monitoring .

Nanotechnology Applications

Overview:

In nanotechnology, 4-MBA is employed to create self-assembled monolayers (SAMs) on metal surfaces, which are crucial for various nanostructured devices.

Case Study:

A theoretical study examined the assembly of 4-MBA on silver surfaces for SERS applications. The findings indicated that SAMs formed with 4-MBA could significantly reduce trap states and enhance charge transfer rates in quantum dot ensembles, making them suitable for applications in nanodevices .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Surface-Enhanced Raman Scattering | Used as a probe for detecting pesticides like thiram | High sensitivity achieved at low concentrations (1 µM) |

| Photovoltaic Technology | Acts as a linker molecule in QD solar cells | Improved V_oc and efficiency compared to traditional linkers |

| Drug Delivery Systems | Incorporated into floating drug delivery systems | Sustained release characteristics demonstrated |

| Environmental Monitoring | Utilized for detecting food contaminants | Effective detection at low concentrations |

| Nanotechnology | Forms self-assembled monolayers on metal surfaces | Enhances charge transfer rates and reduces trap states |

Mécanisme D'action

The mechanism of action of 4-mercaptobenzoic acid involves its ability to form strong bonds with metal surfaces through the thiol group. This property is exploited in SERS, where the compound enhances the Raman signal of analytes by forming a self-assembled monolayer on metal nanoparticles . The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, contributing to its versatility in various applications .

Comparaison Avec Des Composés Similaires

- 3-Mercaptobenzoic acid

- Thiosalicylic acid

- 4-Aminothiophenol

- 4-Mercaptophenol

- Mercaptosuccinic acid

- 5-Fluoro-2-mercaptobenzoic acid

- 3-Mercaptopropionic acid

- Methyl thiosalicylate

Comparison: 4-Mercaptobenzoic acid is unique due to the presence of both thiol and carboxylic acid groups, which allows it to form stable self-assembled monolayers and participate in a variety of chemical reactions. This dual functionality makes it particularly valuable in SERS applications and distinguishes it from other similar compounds .

Activité Biologique

4-Mercaptobenzoic acid (4-MBA) is a compound that has garnered significant interest in various fields of research, particularly for its biological activities and applications in nanotechnology and sensing. This article provides a comprehensive overview of the biological activity of 4-MBA, including its mechanisms, applications, and findings from recent studies.

4-MBA is characterized by its thiol (-SH) group attached to a benzoic acid structure. Its chemical formula is C₇H₆O₂S, and it has a molecular weight of 154.18 g/mol. The presence of the thiol group allows for unique interactions with metal nanoparticles, making it a valuable compound in surface-enhanced Raman spectroscopy (SERS) and other applications.

The biological activity of 4-MBA can be attributed to several mechanisms:

- SERS Applications : 4-MBA is extensively used as a pH-sensitive reporter molecule in SERS applications. It allows for the detection of intracellular pH changes, which can indicate various cellular processes, including cancer progression and drug delivery efficacy . The SERS spectra of 4-MBA reveal peaks corresponding to different vibrational modes that shift with pH changes, enabling precise measurements.

- Nanoparticle Functionalization : 4-MBA is often used to functionalize gold and silver nanoparticles, enhancing their stability and biocompatibility. This functionalization facilitates targeted drug delivery systems and biosensing platforms .

- Cellular Interactions : Studies have shown that 4-MBA interacts with cellular membranes and can influence cellular uptake mechanisms. For instance, when conjugated with cell-penetrating peptides, 4-MBA-functionalized nanoparticles demonstrated improved internalization in cancer cells .

Biological Effects

Research has highlighted several biological effects associated with 4-MBA:

- Antioxidant Properties : Some studies suggest that 4-MBA exhibits antioxidant activity, which can protect cells from oxidative stress. This property may have implications for its use in therapeutic applications aimed at reducing cellular damage .

- Cytotoxicity : While 4-MBA is generally considered biocompatible, its cytotoxic effects can vary based on concentration and exposure duration. Research indicates that at higher concentrations, it may induce apoptosis in certain cell lines .

Case Studies and Research Findings

- Intracellular pH Sensing : A study utilized 4-MBA-functionalized gold nanostars for intracellular pH sensing in SW620 cancer cells. The results indicated that the SERS signals could accurately reflect pH changes within the cells, demonstrating the potential of 4-MBA in monitoring cellular environments .

- Nanoparticle Stability : In another investigation, the stability of 4-MBA-coated nanoparticles was assessed under various conditions. The findings showed that the coating significantly improved the nanoparticles' resistance to aggregation and degradation, enhancing their effectiveness as drug delivery vehicles .

- Photovoltaic Applications : Research exploring the use of 4-MBA as a bifunctional linker in quantum dot solar cells revealed that it could enhance binding strength and efficiency compared to traditional linkers. This application underscores the versatility of 4-MBA beyond biological contexts .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJXSOYPAOSIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148036 | |

| Record name | 4-Mercaptobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-36-8 | |

| Record name | 4-Mercaptobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mercaptobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1074-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Mercaptobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-MBA forms strong thiolate bonds with gold surfaces, creating self-assembled monolayers (SAMs). [] These SAMs exhibit unique properties depending on the 4-MBA packing density and orientation. For instance, research suggests that the aromatic ring interactions play a significant role in stabilizing adsorbed 4-MBA molecules on gold. []

A: Unlike its interaction with gold, 4-MBA bonds to TiO2 surfaces (both anatase and rutile) primarily through its carboxyl group in a bidentate fashion. [] The phenyl ring maintains a specific orientation, approximately 70° from the surface, on both TiO2 polymorphs. []

ANone: The molecular formula of 4-Mercaptobenzoic acid is C7H6O2S, and its molecular weight is 154.19 g/mol.

A: 4-MBA exhibits distinct peaks in various spectroscopic techniques:* Infrared (IR) Spectroscopy: Sharp O-H stretch band and a high-frequency non-hydrogen-bonded carbonyl stretch band, indicating isolated carboxylic acid functionality. []* Raman Spectroscopy: Characteristic peaks are observed, with specific bands (e.g., around 1697 cm-1 for -COOH and 1414 cm-1 for -COO-) shifting depending on the protonation state of the carboxyl group. [, ]* X-ray Photoelectron Spectroscopy (XPS): Provides information on the chemical state and bonding environment of sulfur and other atoms in 4-MBA. [, , ]* Near-Edge X-ray Absorption Fine Structure (NEXAFS): Offers insights into the orientation and electronic structure of the 4-MBA molecule upon adsorption on various surfaces. []

A: Yes, 4-MBA SAMs can alter the hydrophobicity of surfaces. For example, gold surfaces modified with 4-MBA become hydrophobic towards water. []

A: While not a traditional catalyst, 4-MBA plays a crucial role in facilitating electron transfer in certain systems. For instance, in Quantum Dot Sensitized Solar Cells (QDSSCs), 4-MBA doped polyaniline on carbon nanotubes enhances electron transfer from the quantum dots to the electrode, improving the cell's efficiency. []

A: Yes, the interaction of 4-MBA with metal surfaces makes it suitable for sensing applications. For example, 4-MBA modified gold nanoparticles have been used for the colorimetric detection of Cr3+ ions in aqueous solutions. []

A: Yes, Density Functional Theory (DFT) calculations have been employed to understand the adsorption behavior of 4-MBA on metal surfaces. [, ] These calculations provide insights into the energetics, bonding, and electronic structure of the 4-MBA-metal interface.

A: The position of the carboxyl group significantly influences the self-assembly and electroless copper deposition on gold. Research shows that copper deposition occurs on 4-MBA SAMs but not on 3-Mercaptobenzoic acid, suggesting the importance of the para position of the carboxylic acid group. []

ANone: Several analytical techniques are employed to characterize and quantify 4-MBA:

A: Yes, studies have investigated the degradation of 4-MBA using advanced oxidation processes like Fenton and photo-Fenton reactions. [] These methods effectively degrade 4-MBA, and the degradation products have been characterized. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.